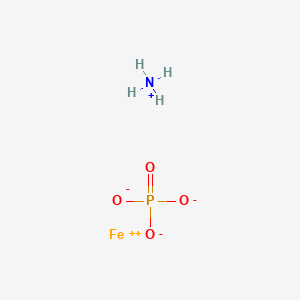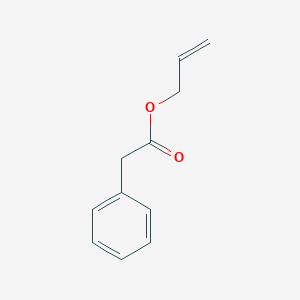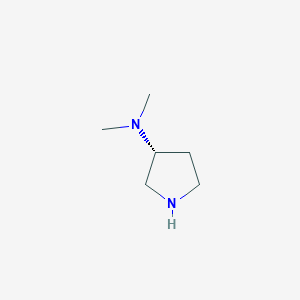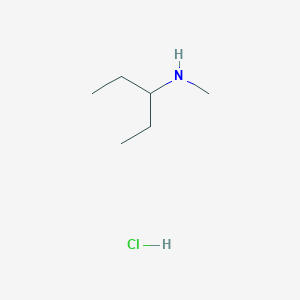
1,3,6-Trihydroxy-2,5-dimethoxyxanthone
Descripción general
Descripción
1,3,6-Trihydroxy-2,5-dimethoxyxanthone is a xanthone isolated from the aerial parts of Monnina obtusifolia . It is a yellow powder .
Synthesis Analysis
Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera . Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Molecular Structure Analysis
The chemical formula of this compound is C15H12O7 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .
Chemical Reactions Analysis
The structure of xanthone determines its bioactivity, and different substitutions might result in a variable bioactivity . More hydroxyl groups are beneficial to the anti-tumor activity .
Physical And Chemical Properties Analysis
This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Aplicaciones Científicas De Investigación
Antifungal Activity
1,3,6-Trihydroxy-2,5-dimethoxyxanthone has been identified for its antifungal properties. A study discovered this compound in Monnina obtusifolia, highlighting its potential in antifungal applications (Pinto, Fuzzati, Pazmino, & Hostettmann, 1994).
Anti-HIV Activity
Research on Cratoxylum arborescens leaves and twigs isolated compounds, including this compound, showing anti-HIV-1 activities. These findings suggest its relevance in HIV research (Reutrakul et al., 2006).
Anti-Tumor Potential
A study focusing on xanthones isolated from Securidaca inappendiculata, including this compound, revealed their anti-tumor activity, underscoring the compound's significance in cancer research (Zuo, Mao, Yuan, Li, & Chen, 2014).
Lipoxygenase Inhibitory Activity
This compound has also been reported to exhibit inhibitory potential against the enzyme lipoxygenase. Such activity suggests its possible therapeutic applications in inflammation-related conditions (Aziz-ur-Rehman et al., 2004).
Antioxidant Properties
Extracts from Polygala caudata roots containing this compound demonstrated significant antioxidant activity. This underscores its potential in oxidative stress-related health issues (Lin et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1,3,6-trihydroxy-2,5-dimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c1-20-14-8(17)5-9-10(12(14)19)11(18)6-3-4-7(16)15(21-2)13(6)22-9/h3-5,16-17,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPFVXIBUYNNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)


![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)







